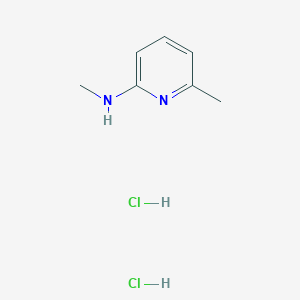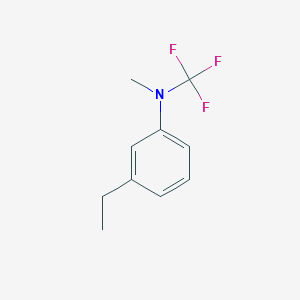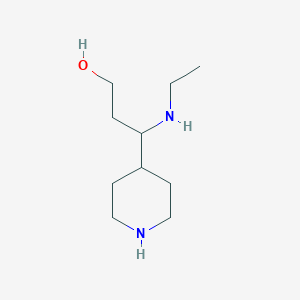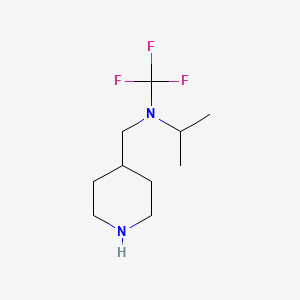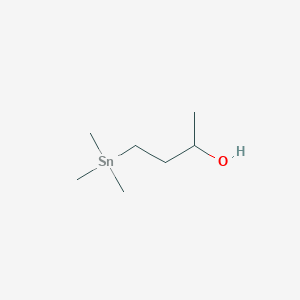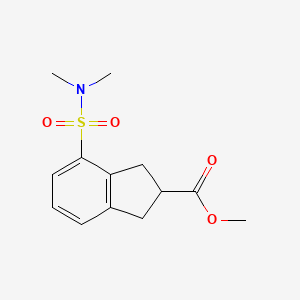![molecular formula C8H9ClO2 B13947681 7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride CAS No. 79368-45-9](/img/structure/B13947681.png)
7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxobicyclo[221]heptane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as distillation and recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include esters, amides, alcohols, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex organic molecules.
Aplicaciones Científicas De Investigación
7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism by which 7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. Molecular targets and pathways involved in its biological activity include enzyme inhibition and interaction with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares the bicyclic structure but lacks the carbonyl chloride functional group.
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride: A similar compound with additional methyl groups, which may affect its reactivity and applications.
Uniqueness
7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride is unique due to its specific functional group, which imparts distinct reactivity and potential for diverse applications in synthetic chemistry and beyond. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
79368-45-9 |
|---|---|
Fórmula molecular |
C8H9ClO2 |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
7-oxobicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO2/c9-7(11)8-3-1-5(2-4-8)6(8)10/h5H,1-4H2 |
Clave InChI |
OYAMTFCGOWOKNX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C2=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
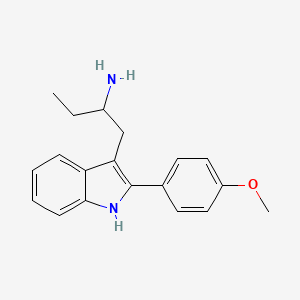
![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
![3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol](/img/structure/B13947622.png)
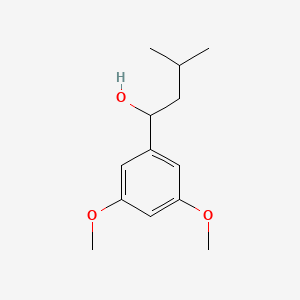
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)
